molecular formula C10H16N4O B2634379 4-Ethoxy-2-(piperazin-1-yl)pyrimidine CAS No. 59215-35-9

4-Ethoxy-2-(piperazin-1-yl)pyrimidine

Cat. No.: B2634379
CAS No.: 59215-35-9
M. Wt: 208.265
InChI Key: KOSSOXUTKRWSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group at the 4-position and a piperazine ring at the 2-position

Biochemical Analysis

Biochemical Properties

4-Ethoxy-2-(piperazin-1-yl)pyrimidine interacts with various enzymes and proteins. It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions influence biochemical reactions within the body.

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that pyrimidinylpiperazine derivatives can have significant effects on cells. For instance, some derivatives have been used in the treatment of chronic lymphocytic leukemia , and others have shown inhibitory activities against acetylcholinesterase, an enzyme involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific receptors. As an antagonist of the α2-adrenergic receptor, it blocks the action of this receptor, thereby influencing cellular responses . As a partial agonist of the 5-HT1A receptor, it can bind to this receptor and partially activate it .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrimidinylpiperazine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles based on targeting signals or post-translational modifications, similar to other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloro-2-(piperazin-1-yl)pyrimidine with ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

4-Ethoxy-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-2-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 4-position and piperazine ring at the 2-position make it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

4-ethoxy-2-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-15-9-3-4-12-10(13-9)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSSOXUTKRWSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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